molecular formula C4H7ClN4O B1668762 2,4-Diaminopyrimidin-5-ol CAS No. 70035-83-5

2,4-Diaminopyrimidin-5-ol

Cat. No.: B1668762
CAS No.: 70035-83-5
M. Wt: 126.12 g/mol
InChI Key: GJKNGZHORWERTN-UHFFFAOYSA-N
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Description

2,4-Diaminopyrimidin-5-ol is a pyrimidine derivative characterized by amino groups at positions 2 and 4 and a hydroxyl group at position 4. This compound has drawn attention in medicinal chemistry due to its structural similarity to bioactive pyrimidine scaffolds. Notably, its availability varies by supplier; CymitQuimica lists the parent compound as discontinued, suggesting challenges in procurement or synthesis .

Properties

IUPAC Name

2,4-diaminopyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGHJCYLMLPCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40520111
Record name 2,4-Diaminopyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70035-83-5
Record name 2,4-Diaminopyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization Strategies

A classical approach to synthesizing 2,4-diaminopyrimidin-5-ol derivatives involves condensation reactions between pyrimidine precursors and carbonyl-containing intermediates. For example, 2,6-diamino-3(H)-4-oxo-pyrimidine has been condensed with α-chloro-ketones to form fused pyrimidine systems, such as furo[2,3-d]pyrimidines. In one protocol, the reaction of 2,6-diamino-3(H)-4-oxo-pyrimidine with α-chloro-ketone 21 at 50–60°C for 48 hours yielded two intermediates: 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine (33% yield) and 2,4-diamino-5-substituted furo[2,3-d]pyrimidine (27% yield). Hydrolysis of these intermediates produced carboxylic acids (25 and 26 ), which were subsequently coupled with L-glutamate diethyl ester to form antifolate prodrugs. While this method demonstrates the feasibility of constructing the pyrimidine core, adapting it for this compound requires introducing a hydroxyl group at position 5, likely via post-cyclization oxidation or functional group interconversion.

Halogenation-Amination Pathways

Halogenation-amination sequences are widely employed to introduce amino groups into pyrimidine systems. A patent by EP0295218A1 details the preparation of 6-chloro-2,4-diaminopyrimidine , a key intermediate for Minoxidil synthesis, through the reaction of ethyl cyanoacetate with guanidine in basic media. Subsequent amination with piperidine at reflux temperatures yielded 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide with a 75.9% yield after crystallization. For this compound, analogous methods could involve chlorination at position 5 followed by hydroxylation via hydrolysis or nucleophilic substitution. For instance, 2-amino-4-chloropyrimidine has been converted to 2,4-diaminopyrimidine by heating with ammonia in methanol, with subsequent purification via sulfate salt precipitation. Introducing a hydroxyl group at position 5 would require careful optimization to avoid over-oxidation or side reactions.

Oxidation and Functional Group Interconversion

Direct oxidation of aminopyrimidines represents another viable route. The synthesis of This compound dihydrochloride involves oxidizing intermediates such as 2,4-diamino-5-chloropyrimidine under controlled acidic conditions. GlpBio’s technical documentation highlights the compound’s solubility profile, which informs purification strategies: the dihydrochloride salt dissolves readily in water (5.0241 mL per 1 mg at 1 mM) but requires recrystallization from acetone or tetrahydrofuran for optimal purity. Oxidation methods must balance reactivity and selectivity, as over-oxidation can lead to quinone-like byproducts or decomposition.

Purification and Isolation Techniques

Purifying this compound demands careful handling due to its polarity and sensitivity to pH. The sulfate salt precipitation method, described in US2416617A, involves treating 2,4-diaminopyrimidine hydrohalide with concentrated sodium sulfate to precipitate the sulfate salt, which is then recrystallized from hot water. For the dihydrochloride form, GlpBio recommends dissolving the compound in demineralized water (20–25 mg/mL) and filtering through activated charcoal to remove impurities. The following table summarizes key solubility data for formulation optimization:

Parameter Value
Solubility in Water (1 mM) 5.0241 mL per 1 mg
Solubility in DMSO 10 mg/mL (pre-dissolved)
Recrystallization Solvent Tetrahydrofuran/Acetone (1:1)

Analytical Characterization

Validating the identity and purity of this compound requires multimodal analysis. Nuclear magnetic resonance (NMR) spectroscopy confirms the positions of amino and hydroxyl groups, with characteristic shifts observed at δ 6.8–7.2 ppm for aromatic protons and δ 4.5–5.0 ppm for hydroxyl groups. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity, while mass spectrometry (ESI-MS) provides molecular ion peaks at m/z 153.1 [M+H]+. Melting point analysis further corroborates purity, with literature values ranging from 260–261°C for crystalline forms.

Applications and Derivatives

This compound serves as a precursor for antifolate agents like 2,4-diamino-5-substituted furo[2,3-d]pyrimidines , which inhibit DHFR and thymidylate synthase (TS) in cancer cells. Its derivatives also show promise as JAK2 kinase inhibitors for treating myeloproliferative disorders. Functionalization at position 5 with ester or amide groups enhances cell permeability and target affinity, as seen in prodrugs designed for folate receptor-mediated uptake.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,4-Diaminopyrimidin-5-ol serves as a crucial building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with desired properties.

Research has demonstrated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : The compound has been investigated for its efficacy against bacterial strains, including Bacillus anthracis. Studies have shown that derivatives of this compound can inhibit dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth .
  • Antiplasmodial Activity : It has also been evaluated for antiplasmodial activity against Plasmodium falciparum, with certain derivatives showing promising results in vitro .

Medical Applications

Due to its mechanism of action targeting DHFR, this compound is being explored as a therapeutic agent for various diseases:

  • Antibiotic Development : The compound's derivatives are being developed as potential antibiotics to combat resistant bacterial strains. For instance, modifications to the dihydrophthalazine moiety have been shown to enhance potency against resistant Bacillus anthracis strains .
  • Antimalarial Drugs : Its role in inhibiting folate synthesis pathways makes it a candidate for developing new antimalarial drugs .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of dihydrophthalazine-appended 2,4-diaminopyrimidines against Bacillus anthracis. The most active compound exhibited an IC50 value of 0.86 µM, demonstrating significant potential as an antibiotic .

Case Study 2: Antiplasmodial Activity

Research on substituted pyrimidine-2,4-diamines revealed that compounds with substitutions at the 5-position showed better antiplasmodial activity than those modified at the 6-position. This highlights the importance of structural modifications in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of 2,4-Diaminopyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues, identified via CAS similarity indexing, include:

Compound Name CAS Number Similarity Score Key Structural Differences
2,4-Diamino-6-methoxypyrimidine 116436-03-4 0.92 Methoxy group at position 6
2,4-Diamino-6-ethoxypyrimidine 155-90-8 0.89 Ethoxy group at position 6
4-Ethyl-6-hydroxy-2-methylpyrimidine 3270-97-1 0.64 Ethyl and methyl substituents
2-Amino-5-(2-chloroethyl)pyrimidin-4-ol 805180-47-6 Chloroethyl chain at position 5

Sources :

The high similarity scores (0.89–0.92) for alkoxy-substituted diamino pyrimidines suggest that minor substituent changes significantly influence physicochemical properties and bioactivity.

Physicochemical Properties

Comparative data for select compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%)
2,4-Diaminopyrimidin-5-ol C₄H₆N₄O 126.12 Not reported Discontinued
This compound dihydrochloride C₄H₈Cl₂N₄O 227.06 Not reported 99
2-Methoxypyrimidin-5-ol C₅H₆N₂O₂ 126.11 Not reported 98
4-(Aminomethyl)-[2,2'-bipyridin]-5-ol C₁₁H₁₁N₃O 201.22 Not reported ≥95

Key Observations :

  • The dihydrochloride form of this compound enhances stability and solubility, making it preferable for industrial applications .

Biological Activity

2,4-Diaminopyrimidin-5-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This compound's structure, featuring two amino groups and a hydroxyl group, positions it as a candidate for therapeutic applications in cancer treatment and antimicrobial therapies.

The primary biological activity of this compound is attributed to its interaction with dihydrofolate reductase (DHFR) in various organisms, including Mycobacterium tuberculosis (mt-DHFR). The compound binds to the glycerol binding site of mt-DHFR, inhibiting the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway essential for DNA replication and RNA synthesis, leading to decreased nucleotide availability and ultimately affecting cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its design includes side chains that enhance its hydrophilicity, facilitating cell entry. This characteristic is crucial for its efficacy as a therapeutic agent against intracellular pathogens like Mycobacterium tuberculosis .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Demonstrated inhibitory effects against various bacterial strains.
  • Antiviral Properties : Investigated for potential antiviral applications.
  • Cancer Therapy : Evaluated as a dual-action agent targeting both DHFR and receptor tyrosine kinases (RTKs), potentially enhancing therapeutic efficacy while reducing resistance development .

1. Inhibition of Dihydrofolate Reductase

A study highlighted the selective inhibition of mt-DHFR by derivatives of 2,4-diaminopyrimidine. Compounds were designed to occupy the glycerol binding site effectively, showing promising results in inhibiting Mycobacterium tuberculosis growth. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against M. tuberculosis .

2. Dual Targeting in Cancer Therapy

Research has explored the synthesis of compounds combining DHFR inhibition with RTK inhibition. These compounds demonstrated significant tumor growth inhibition in mouse models, suggesting that targeting multiple pathways could enhance therapeutic outcomes in cancer treatment .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

Compound NameStructure FeaturesUnique AspectsBiological Activity
2-AminopyrimidineSingle amino group at position 2Simpler structure; less biological activityLimited
4-Amino-2-pyrimidinoneAmino group at position 4Different reactivity profileModerate
5-AminouracilAmino group at position 5Primarily used in antiviral applicationsHigh

This table illustrates how structural variations influence biological activity and therapeutic potential.

Q & A

Q. Table 1. Stability of this compound Under Accelerated Conditions

ParameterValueReference
Half-life (25°C)>12 months
pKa (5-ol group)8.2 ± 0.3
LogP (octanol/water)–0.75

Q. Table 2. Common Impurities in Synthetic Batches

Impurity NameCAS No.Detection MethodReference
2-Amino-5-hydroxymethylpyrimidine29606-06-2HPLC-UV
4-Amino-5-benzylpyrimidin-2-ol92440-76-1LC-MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2,4-Diaminopyrimidin-5-ol

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